1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone
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Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone often involves complex chemical reactions, including condensation and heterocyclic chemistry techniques. For instance, the synthesis of 9-(3-Methoxyphenyl)-6,6-dimethyl-4-phenyl-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide was achieved through the condensation of dihydrothiophen-3(2H)-one 1,1-dioxide with 3-methoxybenzaldehyde in refluxing ethanol, indicating the versatile approaches in synthesizing complex organic compounds (Wang et al., 2010).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the behavior and reactivity of chemical compounds. The crystal structure of related compounds, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals the configuration and conformation of molecules, providing insights into their stability and reactivity. This compound exhibits a trans-ring junction in its cyclohexane rings, adopting chair and half-chair conformations, which are essential for understanding molecular interactions and properties (Xiaoping Rao et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone are diverse and can include reactions under various conditions, leading to a range of products with different functionalities. For example, the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the reactivity of methoxyphenyl compounds in forming compounds with antimicrobial activity (Divyaraj Puthran et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. The study of similar compounds, such as 6-methoxy-4-quinolone, reveals strong fluorescence in a wide pH range of aqueous media, indicating the impact of molecular structure on physical properties (Junzo Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties of compounds like 1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone are influenced by their functional groups and molecular structure. Studies on related compounds provide insights into their reactivity, stability, and interactions with other molecules. For instance, the analysis of the effects of structure and environment on the spectroscopic properties of similar compounds highlights the influence of substitution patterns on their chemical behavior (I. A. Z. Al-Ansari, 2016).
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- Research has shown the potential of related compounds in the synthesis of heterocyclic systems. A study focused on the orientation of cyclization in thiazolo-quinazoline heterocyclic systems, providing insights into regiochemistry and the structure of cyclized products through NMR, DFT, and X-ray diffraction studies (Gupta & Chaudhary, 2015).
Antiproliferative Activities
- A series of 4-anilinofuro[2,3-b]quinoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among them, specific derivatives demonstrated significant potency, inducing cell cycle arrest and cell death, indicating potential applications in cancer research (Chen et al., 2008).
Novel Synthesis Approaches
- Studies have also developed novel synthesis approaches for related compounds. For instance, an efficient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties was reported. This showcases the versatility of electrochemical methods in synthesizing complex heterocyclic compounds (Largeron & Fleury, 1998).
Crystal Structure Analysis
- The crystal structure of derivatives has been analyzed to understand their molecular conformations and properties. For example, the crystal structure of a new derivative of dehydroabietic acid was elucidated, revealing insights into its molecular geometry and intermolecular interactions (Rao, Cui, & Zheng, 2014).
Schiff Bases Synthesis and Antimicrobial Activity
- The synthesis of novel Schiff bases using related compounds has been explored, demonstrating their antimicrobial activity. This highlights the potential application of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Herbicidal Activity
- Research into the herbicidal activity of triketone-quinoline hybrids as novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors suggests potential applications in agriculture. These compounds displayed broad-spectrum and promising herbicidal activity, offering new avenues for herbicide development (Wang et al., 2015).
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13-11-20(21-17-7-5-4-6-16(13)17)24-12-18(22)15-8-9-19(23-3)14(2)10-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFKJWAFMXDBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
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